molecular formula C8H11BrClN B3116531 (S)-1-(3-bromophenyl)ethanamine hydrochloride CAS No. 2172274-44-9

(S)-1-(3-bromophenyl)ethanamine hydrochloride

Cat. No. B3116531
M. Wt: 236.53
InChI Key: JEZBIRPQFCGDRY-RGMNGODLSA-N
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Description

This would typically include the compound’s systematic name, its common names, and its structural formula.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including any changes in its structure and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Metabolic Pathway Studies

The metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied in rats, suggesting potential metabolic pathways for similar substances. In this study, various metabolites of 2C-B were identified, shedding light on the potential metabolic processes for (S)-1-(3-bromophenyl)ethanamine hydrochloride (Kanamori et al., 2002).

Synthesis Techniques

In another research, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide was described, highlighting synthetic methodologies that could be relevant to the synthesis of (S)-1-(3-bromophenyl)ethanamine hydrochloride (Bach & Bridges, 1982).

Biocidal and Corrosion Inhibition Properties

Research on 2-(Decylthio)Ethanamine Hydrochloride, a compound with structural similarities, demonstrates its use as a biocide in cooling water systems, as well as its biofilm and corrosion inhibition properties. This suggests possible applications for (S)-1-(3-bromophenyl)ethanamine hydrochloride in similar domains (Walter & Cooke, 1997).

Drug Synthesis and Characterization

The compound has been used in the synthesis and characterization of various pharmacologically active compounds. This includes the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides, potentially applicable in pharmaceutical research (Yilmaz & Shine, 1988).

Anticancer Activity Studies

A study on the synthesis of bis(indolyl)ethanamino derivatives and their anticancer activities indicates potential research applications of (S)-1-(3-bromophenyl)ethanamine hydrochloride in cancer treatment (Mari et al., 2014).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine tails, synthesized from compounds including ethanamine hydrochlorides, have shown promising antiamoebic activity, suggesting potential biomedical applications (Zaidi et al., 2015).

Safety And Hazards

This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with its use.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

(1S)-1-(3-bromophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-bromophenyl)ethanamine hydrochloride

CAS RN

2172274-44-9
Record name (1S)-1-(3-bromophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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